molecular formula C18H14ClN3O4S B2855489 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 313395-73-2

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2855489
CAS RN: 313395-73-2
M. Wt: 403.84
InChI Key: OSBHGFOEHRNYMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a nitrobenzamide group, and a methoxy group attached to a methylphenyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives similar to 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide have been designed, synthesized, and evaluated for their biological activities. These compounds often contain essential functional groups for binding to specific receptors and exhibit pharmacological properties such as anticonvulsant activity. For instance, 4-thiazolidinone derivatives have shown considerable anticonvulsant activity in tests, suggesting their potential application in treating conditions like epilepsy (Faizi et al., 2017).

Antitumor and Antimicrobial Properties

The compound and its derivatives have also been investigated for their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. For example, 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones derived from similar compounds showed significant cytotoxic effects toward certain leukemia and carcinoma cells, suggesting their role as potential anticancer agents (Hour et al., 2007). Additionally, some derivatives have been tested for their antimicrobial activity, showing inhibitory action against various bacteria and fungi, which could lead to new treatments for microbial diseases (Desai et al., 2013).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of similar compounds have been extensively studied, providing insights into their molecular structures and properties. These studies involve various synthetic routes, characterization techniques, and theoretical calculations to understand the compound's behavior and interactions at the molecular level. For instance, the crystal structure and spectroscopic properties of a closely related compound were investigated to understand its molecular interactions and potential applications in designing new molecules with desired properties (He et al., 2014).

properties

IUPAC Name

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHGFOEHRNYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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